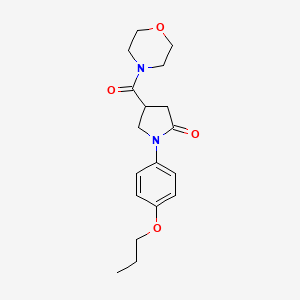
1-(3,4-dichlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine, also known as Venlafaxine, is a chemical compound that belongs to the class of antidepressant drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is used in the treatment of depression, anxiety, and other mood disorders. It is a potent inhibitor of the reuptake of both serotonin and norepinephrine neurotransmitters in the brain, which helps to increase their levels and improve mood.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine involves the inhibition of the reuptake of both serotonin and norepinephrine neurotransmitters in the brain. By increasing the levels of these neurotransmitters, this compound helps to improve mood and reduce symptoms of depression and anxiety. In addition, this compound also has some weak affinity for dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which helps to improve mood and reduce symptoms of depression and anxiety. In addition, this compound has also been shown to have some effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dichlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine in lab experiments is its well-established mechanism of action and therapeutic effects. This makes it a useful tool for studying the neurochemistry of depression, anxiety, and other mood disorders. However, one of the limitations of using this compound in lab experiments is its potential for side effects, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on 1-(3,4-dichlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine. One area of focus is the development of new SNRIs that may be more effective and have fewer side effects than current drugs. Another area of research is the investigation of the long-term effects of this compound on the brain and body, particularly in children and adolescents. Finally, there is also interest in exploring the potential use of this compound in the treatment of other conditions, such as chronic pain and hot flashes.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine has been extensively studied for its therapeutic effects on depression, anxiety, and other mood disorders. It has been shown to be effective in improving mood and reducing symptoms of depression and anxiety in both adults and children. In addition, research has also been conducted on the use of this compound in the treatment of chronic pain, neuropathic pain, and hot flashes associated with menopause.
Propriétés
IUPAC Name |
1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-15(2,3)14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMIOHMVOJBUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B4429648.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4429652.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-4-(3-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429654.png)
![3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4429661.png)


![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429676.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B4429684.png)
![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)




![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)